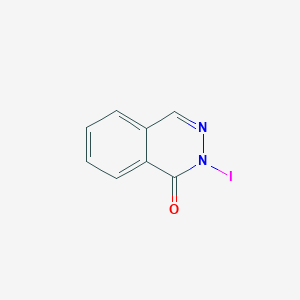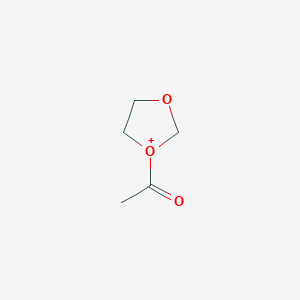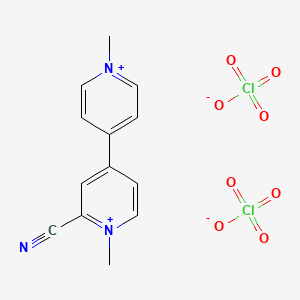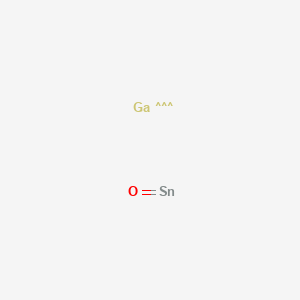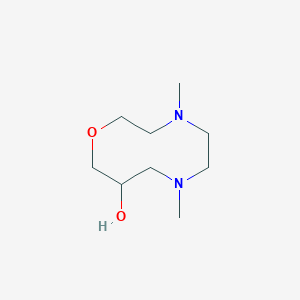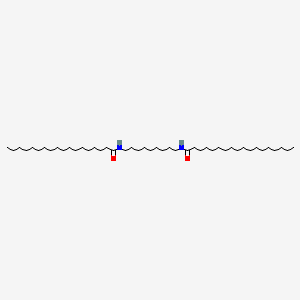
N,N'-(Nonane-1,9-diyl)dioctadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Nonane-1,9-diyl)dioctadecanamide is a chemical compound that belongs to the class of organic compounds known as fatty acid amides. These compounds are characterized by the presence of an amide group attached to a long-chain fatty acid. N,N’-(Nonane-1,9-diyl)dioctadecanamide is particularly interesting due to its unique structure, which includes a nonane backbone with dioctadecanamide groups at both ends.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Nonane-1,9-diyl)dioctadecanamide typically involves the reaction of nonane-1,9-diamine with octadecanoic acid. The reaction is carried out under conditions that facilitate the formation of the amide bond. This can be achieved through the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the production of N,N’-(Nonane-1,9-diyl)dioctadecanamide may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Nonane-1,9-diyl)dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
N,N’-(Nonane-1,9-diyl)dioctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of fatty acid amides with biological membranes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the formulation of specialty chemicals and materials, including lubricants and surfactants.
Wirkmechanismus
The mechanism by which N,N’-(Nonane-1,9-diyl)dioctadecanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Nonanediol: A related compound with hydroxyl groups instead of amide groups.
1,9-Nonanediamine: Similar backbone but with amine groups instead of amide groups.
1,9-Nonanediol diacrylate: Contains acrylate groups instead of amide groups.
Uniqueness
N,N’-(Nonane-1,9-diyl)dioctadecanamide is unique due to its specific combination of a nonane backbone with dioctadecanamide groups. This structure imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
135806-49-4 |
|---|---|
Molekularformel |
C45H90N2O2 |
Molekulargewicht |
691.2 g/mol |
IUPAC-Name |
N-[9-(octadecanoylamino)nonyl]octadecanamide |
InChI |
InChI=1S/C45H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32-36-40-44(48)46-42-38-34-30-27-31-35-39-43-47-45(49)41-37-33-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,46,48)(H,47,49) |
InChI-Schlüssel |
CKXBPMNFWYXPIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)


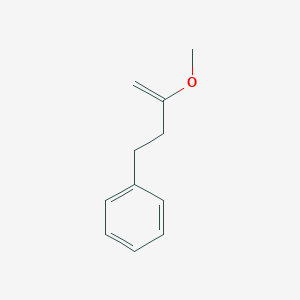


![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
